molecular formula C10H17ClN2O2 B3009882 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride CAS No. 2305252-96-2

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride

Cat. No.: B3009882
CAS No.: 2305252-96-2
M. Wt: 232.71
InChI Key: QHMBHKWOVOGGKZ-UHFFFAOYSA-N
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Description

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride is a chemical compound with the molecular formula C10H16N2O2·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with a suitable reagent to form the desired dione structure. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process may include steps such as purification by recrystallization or chromatography to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the dione to corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopiperidine-2,6-dione: A related compound with similar structural features.

    2,6-Piperidinedione: Another piperidine derivative with comparable properties.

Uniqueness

3-Piperidin-2-ylpiperidine-2,6-dione;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-piperidin-2-ylpiperidine-2,6-dione;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-9-5-4-7(10(14)12-9)8-3-1-2-6-11-8;/h7-8,11H,1-6H2,(H,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBHKWOVOGGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC(=O)NC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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